2-Deoxyglucose-1-phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

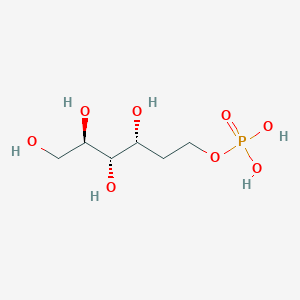

2-Deoxyglucose-1-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H15O8P and its molecular weight is 246.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Therapeutics

Mechanism of Action:

2-Deoxyglucose-1-phosphate has been extensively studied for its ability to inhibit glycolysis in cancer cells. By mimicking glucose, it competes with glucose for uptake and subsequent phosphorylation by hexokinase, leading to a depletion of ATP and inducing apoptosis in cancer cells.

Case Studies:

- A study demonstrated that treatment with 2-deoxyglucose resulted in significant apoptosis in human breast cancer cell lines by activating apoptotic pathways through the inhibition of glucose metabolism .

- Another investigation revealed that combining 2-deoxyglucose with low-dose radiation therapy enhanced anticancer effects, suggesting its potential as an adjunctive treatment in cancer therapy .

Table 1: Summary of Cancer Studies Involving this compound

| Study | Cancer Type | Findings |

|---|---|---|

| Ball et al. (1957) | Breast Cancer | Induced apoptosis via glycolytic inhibition |

| Jain et al. (1985) | Multiple Cancers | Selective accumulation in cancer cells; ATP depletion |

| Ko et al. (2001) | Bladder Cancer | Enhanced sensitivity to TRAIL-induced apoptosis |

Metabolic Studies

Energy Deprivation Model:

Researchers utilize this compound to simulate nutrient deprivation conditions in vitro. This application is crucial for studying cellular responses to energy stress and understanding metabolic adaptations in various diseases, including diabetes and cancer.

Findings:

Studies have shown that 2-deoxyglucose can deplete ATP levels significantly, affecting cellular processes such as proliferation and survival . The compound also interacts with the pentose phosphate pathway, influencing NADPH levels and cellular redox states.

Imaging and Tracing Applications

Positron Emission Tomography (PET):

One of the prominent applications of 2-deoxyglucose derivatives, particularly fluorine-18 labeled 2-deoxy-D-glucose (FDG), is in PET imaging for assessing glucose metabolism in tissues. This technique is pivotal for diagnosing various cancers and evaluating metabolic disorders.

Case Studies:

- FDG-PET has been used effectively for lymph node staging in urothelial carcinoma and other malignancies, providing insights into tumor metabolism and progression .

- Quantitative autoradiography using radioisotope-labeled 2-deoxyglucose allows for the assessment of local cerebral metabolic activity, aiding in neurological studies .

Antiviral Properties

Recent research has explored the antiviral potential of 2-deoxyglucose against SARS-CoV-2. By targeting glycolytic pathways essential for viral replication, 2-DG may offer a novel therapeutic approach to combat COVID-19.

Findings:

Studies indicated that 2-deoxyglucose could reduce viral load by inhibiting energy supply pathways that are crucial for viral replication . This property positions it as a candidate for further development as an antiviral agent.

Propriétés

Numéro CAS |

54482-78-9 |

|---|---|

Formule moléculaire |

C6H15O8P |

Poids moléculaire |

246.15 g/mol |

Nom IUPAC |

[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H15O8P/c7-3-5(9)6(10)4(8)1-2-14-15(11,12)13/h4-10H,1-3H2,(H2,11,12,13)/t4-,5-,6+/m1/s1 |

Clé InChI |

FYGQELPEEVKRJZ-PBXRRBTRSA-N |

SMILES |

C(COP(=O)(O)O)C(C(C(CO)O)O)O |

SMILES isomérique |

C(COP(=O)(O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |

SMILES canonique |

C(COP(=O)(O)O)C(C(C(CO)O)O)O |

Key on ui other cas no. |

54482-78-9 |

Synonymes |

2-deoxyglucose-1-phosphate 2-DG-1-P |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.